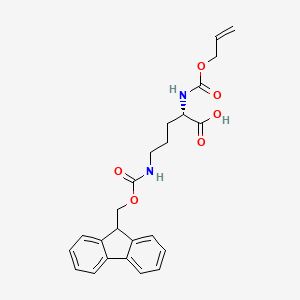

Aloc-L-Orn(Fmoc)-OH

Description

BenchChem offers high-quality Aloc-L-Orn(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aloc-L-Orn(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-2-14-31-24(30)26-21(22(27)28)12-7-13-25-23(29)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSBEJCNHHQQBT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801133288 | |

| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947401-27-6 | |

| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947401-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: The Strategic Use of Aloc-Protected Alpha-Amino Acids in Peptide Synthesis

Introduction: The "Third Dimension" of Orthogonality

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the dichotomy of Fmoc (base-labile) and Boc (acid-labile) strategies dominates. However, complex peptide engineering—such as the synthesis of cyclic peptides, antibody-drug conjugates (ADCs), and stapled peptides—requires a "third dimension" of protection.

The Allyloxycarbonyl (Aloc) protecting group serves this critical role.[1][2] Stable to both trifluoroacetic acid (TFA) and piperidine, Aloc provides true orthogonality, allowing for the selective unmasking of specific amino acid side chains or termini without disturbing the growing peptide chain or the resin linkage.

This guide details the mechanistic underpinnings, experimental protocols, and strategic applications of Aloc chemistry, designed for researchers requiring high-fidelity manipulation of peptide structures.

Mechanistic Foundation: The Tsuji-Trost Reaction[1][3][4]

The removal of the Aloc group is not a simple acid/base hydrolysis but a transition-metal-catalyzed allyl transfer, governed by the Tsuji-Trost reaction . Understanding this mechanism is vital for troubleshooting incomplete deprotections.

-

Coordination: Palladium(0) coordinates with the alkene of the allyl carbamate.

-

Oxidative Addition: The complex undergoes oxidative addition, expelling the carbamate anion and forming a cationic

- -

Decarboxylation: The carbamate anion spontaneously decarboxylates, releasing CO

and generating a free amine anion. -

Nucleophilic Capture (Scavenging): A nucleophilic scavenger (e.g., Phenylsilane) attacks the

-allyl complex, regenerating the Pd(0) catalyst and producing an inert allyl byproduct.

Critical Insight: Without an adequate scavenger, the

Diagram 1: Catalytic Cycle of Aloc Deprotection[1]

Caption: The Tsuji-Trost catalytic cycle for Aloc removal. Note the regeneration of Pd(0) dependent on the scavenger.

Experimental Protocols

The following protocols are optimized for standard 0.1 mmol scale synthesis on polystyrene or PEG-based resins (e.g., Rink Amide, Wang).

Protocol A: Standard Phenylsilane Method (Recommended)

This method uses Phenylsilane (PhSiH

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) -

Solvent: Dry Dichloromethane (DCM)[5]

Step-by-Step:

-

Preparation: In a vial, dissolve Pd(PPh

) -

Scavenger Addition: Add PhSiH

(10 – 20 eq) to the catalyst solution. -

Reaction: Add the mixture to the pre-swollen resin.

-

Agitation: Shake gently under an inert atmosphere (Argon/Nitrogen) for 30 minutes. Crucial: Oxygen poisons the catalyst.

-

Repetition: Drain and repeat the procedure once with fresh reagents to ensure quantitative removal.

-

Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x).

Protocol B: Borane-Dimethylamine Complex (Alternative)

Useful if Phenylsilane is unavailable or if specific side-chain sensitivities exist.

-

Dissolve Pd(PPh

) -

Add to resin and agitate for 15 minutes.

-

Repeat twice.

Protocol C: Palladium Removal (The "Black Resin" Fix)

Residual palladium binds tightly to sulfur (Met, Cys) and free amines, causing "black resin" and contaminating the final peptide.

Wash Cocktail:

-

0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF.

-

Procedure: Wash the resin 3-4 times (5 mins each) with the DDC solution until the washings are colorless, followed by extensive DMF washes.

Scavenger Comparison Table

| Scavenger | Type | Pros | Cons |

| Phenylsilane | Hydride Donor | Fast kinetics; soluble byproducts; highly efficient. | Silane waste; flammable. |

| Dimedone | C-Nucleophile | Classic method; mild. | Slower; forms insoluble crystals that clog frits. |

| NDMBA | C-Nucleophile | Odorless; water-soluble byproducts; "Green" option. | More expensive than silanes. |

| Morpholine | N-Nucleophile | Cheap; readily available. | Risk of N-allylation (competes with peptide amine). |

Strategic Applications

Cyclic Peptide Synthesis (Head-to-Tail)

The most potent use of Aloc is in the synthesis of head-to-tail cyclic peptides on-resin. By using an Fmoc-Glu-ODmab or Fmoc-Asp-OAllyl side-chain anchor, or by protecting the C-terminal amino acid as an allyl ester and the N-terminus with Aloc, one can selectively deprotect both ends while the peptide remains anchored to the resin via a side chain.

Diagram 2: On-Resin Cyclization Workflow

Caption: Workflow for synthesizing head-to-tail cyclic peptides using orthogonal Aloc/Allyl protection.

Modification of "Difficult" Sequences

Aloc-protected dipeptides (e.g., pseudoproline derivatives or isoacyl dipeptides) can be introduced to disrupt beta-sheet aggregation during the synthesis of amyloidogenic peptides. Once the difficult sequence is assembled, the Aloc group is removed to restore the native peptide structure (in the case of O-to-N acyl shifts).

Late-Stage Functionalization

For peptides requiring sensitive fluorophores or radiolabels, the Aloc group allows the installation of these moieties on-resin just prior to cleavage.

-

Example: Lys(Aloc) is incorporated at position

. After full chain assembly, Aloc is removed, and a FITC fluorophore is coupled to the Lysine epsilon-amine. This prevents the fluorophore from being subjected to repeated piperidine exposure during chain elongation.

Troubleshooting & Optimization

Problem: Incomplete Deprotection

-

Cause: Oxidation of Pd(0) to Pd(II) (solution turns black/green) or insufficient scavenger.

-

Solution: Ensure strict anaerobic conditions. Bubble Argon through the solvent for 10 minutes before adding the catalyst. Use fresh catalyst. Increase reaction time to 1 hour.

Problem: N-Allylation (Alkylation of the amine)

-

Cause: "Soft" nucleophile (like morpholine) used, or insufficient scavenger excess.

-

Solution: Switch to Phenylsilane (a hard nucleophile/hydride donor).[1] It reacts much faster with the

-allyl complex than the liberated amine does.

Problem: "Black" Resin after Deprotection

-

Cause: Palladium precipitation on the resin matrix.

-

Solution: Do not proceed to TFA cleavage yet. Perform the DDC wash (Protocol C) described above. Alternatively, wash with 0.5% sodium diethyldithiocarbamate in DMF.

References

-

Thieriet, N., et al. (2000). "Solid-phase synthesis of 'head-to-tail' cyclic peptides using the allyloxycarbonyl (Aloc) / allyl strategy." Tetrahedron Letters, 41(12), 2097-2101. Link

-

Biotage. (2023).[7][8][9] "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" The Peptide Synthesis Blog. Link

-

Gomez-Martinez, P., et al. (1999). "N-Alloc protecting group in solid phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. Link

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2][5][7][9][] Chemical Reviews, 109(6), 2455-2504. Link

-

Dangles, O., et al. (1987). "Selective cleavage of the allyl and allyloxycarbonyl groups in the presence of the Fmoc group." Journal of Organic Chemistry, 52(22), 4984-4993. Link

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tsuji-Trost Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

- 9. biotage.com [biotage.com]

Difference between Aloc-L-Orn(Fmoc)-OH and Fmoc-L-Orn(Aloc)-OH

Fmoc-L-Orn(Aloc)-OH vs. Aloc-L-Orn(Fmoc)-OH

Executive Summary

In solid-phase peptide synthesis (SPPS), the distinction between Fmoc-L-Orn(Aloc)-OH and Aloc-L-Orn(Fmoc)-OH is not merely structural—it is strategic.[1] While both molecules share the same chemical formula (

-

Fmoc-L-Orn(Aloc)-OH is the industry standard for Side-Chain Modification .[1] It allows for linear backbone elongation followed by selective side-chain deprotection for cyclization (lactam bridges) or derivatization.[1]

-

Aloc-L-Orn(Fmoc)-OH is the specialist reagent for Branched Peptide Synthesis .[1] It keeps the N-terminus "capped" with a base-stable group while exposing the side-chain amine for the growth of secondary peptide chains (dendrimers or MAPs).[1]

This guide details the chemical logic, experimental workflows, and self-validating protocols for utilizing these orthogonal pairs effectively.

Part 1: Structural & Chemical Fundamentals

The core difference lies in which amine—

1.1 The Orthogonal Logic

-

Fmoc Group: Removed by 20% Piperidine (Base).

-

Alloc (Aloc) Group: Stable to Piperidine and TFA.[2] Removed by

(Neutral/Metal).[1]

| Reagent | Primary Application | ||

| Fmoc-L-Orn(Aloc)-OH | Fmoc (Base Labile) | Alloc (Pd Labile) | Cyclization (Head-to-Side or Side-to-Side) |

| Aloc-L-Orn(Fmoc)-OH | Alloc (Pd Labile) | Fmoc (Base Labile) | Branching (Growing chains off the side-chain) |

1.2 Visualizing the Isomers

Figure 1: Structural logic of the two isomers. Red indicates base-lability (standard SPPS growth), while Blue indicates Pd-lability (orthogonal protection).[1]

Part 2: Fmoc-L-Orn(Aloc)-OH (The Cyclizer)

This derivative is used when the main peptide chain must be built linearly, and the ornithine side-chain is reserved for a specific "event" later in the synthesis—most commonly the formation of a lactam bridge (cyclization) with an Aspartic or Glutamic acid residue.

2.1 The Workflow: On-Resin Cyclization

-

Coupling: Incorporate Fmoc-L-Orn(Aloc)-OH into the sequence.[1]

-

Elongation: Continue standard Fmoc SPPS to build the full linear sequence.

-

Selective Deprotection: Treat the resin with Palladium(0) to remove the Alloc group without cleaving the peptide from the resin or removing the N-terminal Fmoc.

-

Cyclization: React the now-free

-amine with a free carboxyl group (e.g., from an Alloc-protected Asp/Glu that was also deprotected) using PyBOP/DIEA.[1]

Figure 2: The standard workflow for lactam bridge formation using Fmoc-L-Orn(Aloc)-OH.

2.2 Protocol: Alloc Removal (Palladium Method)

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (0.1 – 0.25 eq).[1] -

Scavenger: Phenylsilane (

) (10 – 20 eq). Note: Phenylsilane is preferred over Morpholine as it is odorless and more efficient. -

Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

-

Wash: Wash resin 3x with DCM (Alloc removal works best in non-polar solvents).

-

Prepare Cocktail: Dissolve

and Phenylsilane in DCM. Critical: Do this under Argon/Nitrogen; the catalyst is air-sensitive.[1] -

Reaction: Add solution to resin. Agitate gently for 30 minutes.

-

Repeat: Drain and repeat the reaction with fresh cocktail for another 30 minutes to ensure completion.

-

Wash (Critical):

-

3x DCM

-

3x 0.5% Sodium Diethyldithiocarbamate (in DMF) – This removes Palladium "black" deposits from the resin.

-

5x DMF.

-

Part 3: Aloc-L-Orn(Fmoc)-OH (The Brancher)[1]

This derivative is the "inverse" architect. It is used when the ornithine residue acts as a branch point .[3] You want to grow a peptide chain off the side chain while keeping the N-terminus protected.[1]

3.1 The Workflow: Dendrimer/Branched Synthesis

-

Coupling: Attach Aloc-L-Orn(Fmoc)-OH to the resin (or the growing chain).[1]

-

Branch Growth: Treat with 20% Piperidine. This removes the side-chain Fmoc but leaves the

-Alloc intact.[1] -

Extension: Perform standard Fmoc SPPS. The new amino acids will couple to the ornithine side-chain (

-amine).[1] -

N-Terminus Activation (Optional): Once the branch is finished, use Palladium to remove the

-Alloc group if you need to extend the main chain further or cap it.

Figure 3: Inverse strategy for growing peptide branches off the Ornithine side chain.

3.2 Protocol: Selective Fmoc Removal (in presence of Alloc)

Reagents:

-

20% Piperidine in DMF.[4]

Self-Validating Check:

-

The Alloc group is completely stable to Piperidine.

-

Validation Step: After Fmoc removal, perform a Kaiser Test (Ninhydrin). It should be Positive (Blue) , indicating the side-chain amine is free.

-

Note: If you were to treat with Pd(0) at this stage, the Kaiser test would be positive for the Alpha-amine. The orthogonality allows you to control exactly which amine reacts.

Part 4: Comparative Data & Stability

| Parameter | Fmoc-L-Orn(Aloc)-OH | Aloc-L-Orn(Fmoc)-OH |

| Stability in 20% Piperidine | Unstable (Fmoc removed) | Stable (Alloc intact) |

| Stability in 50% TFA | Stable | Stable |

| Stability in Pd(0)/PhSiH3 | Stable (Fmoc intact) | Unstable (Alloc removed) |

| Primary Use Case | Cyclic Peptides, Stapling | Branched Peptides, MAPs |

| Cost | Lower (Standard production) | Higher (Specialty synthesis) |

Part 5: Troubleshooting & Expert Tips

5.1 The "Black Resin" Problem (Palladium)

When removing Alloc, the resin often turns grey or black due to precipitated Palladium(0).

-

Impact: This can clog the resin and interfere with fluorescence assays.

-

Solution: Extensive washing with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF is mandatory. DDC chelates the Pd and washes it away. Wash until the resin returns to its original color.

5.2 Incomplete Alloc Removal

Alloc removal is slower than Fmoc removal.

-

Diagnosis: If the subsequent coupling fails or yields are low.

-

Fix: Use the "Double Deprotection" method (2 x 30 mins). Ensure the solvent is strictly DCM (not DMF) during the Pd reaction, as DMF can coordinate with Pd and reduce catalytic activity.

5.3 Aspartimide Formation

If cyclizing Ornithine with Aspartic Acid (Asp), be wary of aspartimide formation during the activation step.

-

Prevention: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OtBu)-(Hmb) backbone protection to minimize ring closure side reactions.[1]

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][5] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

-

Kates, S. A., et al. (1993). "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry, 212(2), 303-310.[1] Link

-

Gómez-Martínez, P., et al. (1999). "N-Alloc-L-phenylalanine as a cheap orthogonal protecting group for the synthesis of branched peptides." Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. Link

-

PubChem. (2024). "Fmoc-Orn(Alloc)-OH Compound Summary." National Library of Medicine. Link

-

Albericio, F. (2000). "Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Biopolymers, 55(2), 123-139.[1] Link

Sources

Preserving Orthogonality: A Technical Guide to the Stability of Fmoc Side-Chain Protection During Aloc Removal

Introduction: The Imperative of Orthogonal Protection in Complex Peptide Synthesis

In the intricate world of peptide science, the synthesis of complex, modified, or cyclic peptides hinges on the strategic deployment of orthogonal protecting groups. This principle, which allows for the selective removal of one type of protecting group in the presence of others, is the cornerstone of modern solid-phase peptide synthesis (SPPS). Among the most powerful combinations in the synthetic chemist's toolkit are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, typically used for Nα-amino protection, and the palladium-labile allyloxycarbonyl (Aloc) group, frequently employed for the protection of side-chain functionalities, such as the ε-amino group of lysine.

This guide provides an in-depth technical analysis of a critical aspect of this orthogonal strategy: the stability of Fmoc-protected side chains during the palladium-catalyzed removal of the Aloc group. We will delve into the mechanistic underpinnings of both deprotection reactions, explore the potential for premature Fmoc cleavage, and provide field-proven protocols designed to maximize the fidelity of this crucial synthetic step. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of advanced peptide synthesis with confidence and precision.

The Chemistry of Orthogonality: Fmoc and Aloc Protecting Groups

A thorough understanding of the distinct chemical labilities of the Fmoc and Aloc groups is paramount to appreciating the challenges and solutions associated with their concurrent use.

The Fmoc Group: A Pillar of Modern SPPS

The Fmoc group is the linchpin of the most prevalent SPPS strategy. Its widespread adoption is due to its remarkable stability under a variety of conditions, including the acidic treatments used to cleave peptides from most resins and deprotect many side-chains.[1][2] However, the Fmoc group is readily cleaved by secondary amines, such as piperidine, through a base-catalyzed β-elimination mechanism.[2][3]

The deprotection is initiated by the abstraction of the acidic proton on the fluorene ring system by a base, leading to a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine used for deprotection also serves as a scavenger for the electrophilic DBF, preventing its reaction with the newly liberated amine.[3]

The Aloc Group: A Versatile Tool for Selective Deprotection

The Aloc protecting group offers a distinct mode of cleavage, rendering it orthogonal to the base-labile Fmoc group and acid-labile protecting groups like tert-butoxycarbonyl (Boc).[4] The removal of the Aloc group is achieved through a palladium(0)-catalyzed allyl transfer. This reaction is typically performed in the presence of a scavenger that acts as an allyl cation acceptor.

The catalytic cycle is initiated by the coordination of the palladium(0) complex to the allyl group, followed by oxidative addition to form a π-allyl-palladium(II) complex. The carbamate then dissociates and decarboxylates to yield the deprotected amine. The scavenger is crucial for regenerating the palladium(0) catalyst and preventing side reactions.

Maintaining Equilibrium: Factors Influencing Fmoc Stability During Aloc Deprotection

While the Fmoc and Aloc groups are theoretically orthogonal, the practical reality of on-resin synthesis demands careful consideration of the reaction conditions to prevent unwanted Fmoc cleavage. The primary concern is the potential for the Aloc deprotection cocktail to exhibit sufficient basicity to initiate the β-elimination of the Fmoc group.

Several factors can influence the stability of the Fmoc group during Aloc removal:

-

Choice of Scavenger: The nucleophilicity and basicity of the allyl scavenger are critical. While a good nucleophile is required to efficiently trap the allyl cation, a scavenger with significant basicity can lead to premature Fmoc deprotection. Phenylsilane (PhSiH₃) is a commonly used scavenger that is generally considered mild enough to preserve the Fmoc group.[5][6] Other scavengers, such as morpholine or dimethylamine-borane complex, have also been investigated, but their compatibility must be carefully evaluated.

-

Solvent System: The polarity of the solvent can influence the rate of both the desired Aloc deprotection and the potential Fmoc cleavage.[2] Dichloromethane (DCM) is a common solvent for Aloc removal due to its ability to swell the resin and solubilize the reagents without being overly polar, which could favor Fmoc removal.[7]

-

Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the risk of side reactions, including Fmoc deprotection.[8] Therefore, optimizing the reaction for efficient Aloc removal in the shortest time possible is crucial. Microwave heating has been explored to accelerate Aloc deprotection, potentially reducing the overall reaction time and minimizing side reactions.[8]

-

Catalyst and Ligands: The nature of the palladium catalyst and its ligands can also play a role. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is the most common catalyst for this transformation.[6][7] While the catalyst itself is not basic, impurities or degradation products could potentially contribute to an increase in the basicity of the reaction mixture.

Visualizing the Process: A Workflow for Selective Aloc Deprotection

To ensure the integrity of the Fmoc-protected side chains, a well-defined and validated workflow is essential. The following diagram illustrates a typical experimental workflow for the selective removal of an Aloc group in the presence of Fmoc protection.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. biotage.com [biotage.com]

A Guide to Site-Selective Ornithine Modification: Reagents and Strategies for Peptide and Protein Functionalization

Abstract

The non-proteinogenic amino acid ornithine, with its unique delta-amine side chain, offers a versatile handle for the site-selective modification of peptides and proteins. This capability is crucial for the development of novel therapeutics, diagnostic tools, and advanced biomaterials. Achieving such precision, however, requires a deep understanding of the chemical nuances of the ornithine side chain and the strategic application of orthogonal chemistries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and field-proven methodologies for the site-selective modification of ornithine residues. We will delve into the foundational strategies of orthogonal protection, explore the exploitation of inherent reactivity differences, and provide detailed protocols for a range of chemical transformations. Furthermore, this guide will touch upon advanced enzymatic and metal-catalyzed approaches that are pushing the boundaries of bioconjugation.

The Strategic Advantage of Ornithine in Bioconjugation

Ornithine, while not one of the 20 canonical amino acids, is a key intermediate in the urea cycle.[1][2] Its incorporation into peptides and proteins, either through solid-phase peptide synthesis (SPPS) or post-translational modification of arginine residues, introduces a primary amine on a flexible three-carbon tether.[3] This delta-amine provides a nucleophilic site for a wide array of chemical modifications, enabling the attachment of payloads such as small molecule drugs, imaging agents, and polyethylene glycol (PEG) chains. The ability to modify a single, specific ornithine residue within a complex biomolecule is paramount to creating homogeneous, well-defined conjugates with predictable properties and functions.[4][5]

The primary challenge in ornithine modification lies in achieving selectivity over other nucleophilic sites, most notably the epsilon-amine of lysine and the N-terminal alpha-amine. This guide will systematically address the strategies to overcome this challenge.

The Cornerstone of Selectivity: Orthogonal Protection Strategies

The most robust and widely employed method for ensuring site-selectivity is the use of orthogonal protecting groups during solid-phase peptide synthesis (SPPS).[6] This strategy involves protecting the delta-amine of ornithine with a group that can be removed under conditions that leave all other protecting groups on the peptide intact. Once the desired peptide sequence is assembled, the ornithine side chain is selectively deprotected, revealing a unique reactive handle for modification.

Key Orthogonal Protecting Groups for Ornithine

Several protecting groups have been developed for the orthogonal protection of the ornithine side chain in Fmoc-based SPPS. The choice of protecting group is dictated by the specific modification chemistry to be employed and the overall synthetic strategy.

| Protecting Group | Chemical Structure | Deprotection Conditions | Key Features & Considerations |

| Boc (tert-butyloxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong acid (e.g., high % TFA) | Not truly orthogonal in standard Fmoc SPPS as it is removed during final cleavage. However, it is used in Boc-SPPS. |

| Mtt (4-Methyltrityl) | -C(C₆H₅)₂(C₆H₄-4-CH₃) | Mildly acidic conditions (e.g., 1-2% TFA in DCM with scavengers)[7] | Highly acid-labile, allowing for selective deprotection on-resin without affecting tBu-based side-chain protecting groups.[8] |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Complex heterocyclic structure | 2% Hydrazine in DMF[9][10] | Cleavage is orthogonal to both acid-labile (Boc, tBu, Trt) and palladium-labile (Alloc) groups. The deprotection can be monitored spectrophotometrically.[10] |

| Alloc (Allyloxycarbonyl) | -(C=O)O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger[11] | Provides an alternative orthogonal strategy to acid- and hydrazine-labile groups. |

Diagram: Orthogonal Deprotection Workflow

Caption: General workflow for site-selective ornithine modification using orthogonal protecting groups in SPPS.

Experimental Protocol: Selective Deprotection of Mtt-Protected Ornithine

This protocol describes the on-resin deprotection of an Mtt group from an ornithine side chain.

Materials:

-

Peptidyl-resin containing an Fmoc-Orn(Mtt)-OH residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger

-

10% Diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes in a solid-phase synthesis vessel.

-

Deprotection Cocktail Preparation: Prepare a deprotection solution of 1-2% TFA and 2-5% TIS in DCM.

-

Deprotection Reaction: Drain the swelling solvent. Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes. It is often performed in several short cycles (e.g., 6 x 10 minutes) to ensure complete removal.[8]

-

Monitoring (Optional): A small sample of resin beads can be removed and treated with a drop of concentrated TFA. An immediate orange color indicates the presence of the trityl cation and thus successful deprotection.[7]

-

Washing: Filter the resin and wash thoroughly with DCM (3x), followed by MeOH (2x), and then DCM (3x).[7]

-

Neutralization: Wash the resin with 10% DIPEA in DMF (2x) to neutralize any residual acid.

-

Final Wash: Wash the resin with DMF (3x) and then with DCM (3x). The resin is now ready for on-resin modification of the deprotected ornithine side chain.

Experimental Protocol: Selective Deprotection of ivDde-Protected Ornithine

This protocol outlines the on-resin removal of the ivDde protecting group.

Materials:

-

Peptidyl-resin containing an Fmoc-Orn(ivDde)-OH residue

-

N,N-dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Solid-phase synthesis vessel

Procedure:

-

N-terminal Protection: It is crucial to note that hydrazine will also remove the N-terminal Fmoc group. If subsequent modifications require a protected N-terminus, it should be protected with a hydrazine-stable group like Boc prior to ivDde removal.[8]

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

-

Deprotection Solution Preparation: Prepare a 2% solution of hydrazine monohydrate in DMF.

-

Deprotection Reaction: Drain the swelling solvent. Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[9] Gently agitate at room temperature. The deprotection is typically rapid, often requiring only a few minutes. A common procedure is to perform three treatments of 3 minutes each.[9][10]

-

Washing: Filter the resin and wash thoroughly with DMF (5-6x) to remove all traces of hydrazine and the deprotection byproducts. The resin is now ready for subsequent modification.

Exploiting Inherent Reactivity: pH-Controlled Modification

In the absence of orthogonal protecting groups, some degree of selectivity can be achieved by exploiting the pKa difference between the alpha-amine of the N-terminus (pKa ≈ 8.0) and the delta-amine of ornithine (pKa ≈ 10.5-11.0), which is similar to the epsilon-amine of lysine. At a pH value between these two pKa's (e.g., pH 8.5-9.5), the N-terminal amine is largely deprotonated and thus more nucleophilic, while the side-chain amines are still significantly protonated.[12] Conversely, at a higher pH (>10.5), both types of amines will be deprotonated and reactive. While this method can be used to favor N-terminal modification, selectively modifying the ornithine side chain in the presence of an unprotected N-terminus and lysine residues is challenging and often results in mixtures of products. Therefore, this strategy is less common for achieving high site-selectivity for the ornithine side chain.

Key Chemical Transformations of the Ornithine Side Chain

Once the delta-amine of ornithine is selectively exposed, it can undergo a variety of chemical modifications.

Acylation

Acylation is a common method to attach various functional groups to the ornithine side chain. This is typically achieved by reacting the deprotected amine with an activated carboxylic acid derivative, such as an N-hydroxysuccinimide (NHS) ester, or by using standard peptide coupling reagents.

Diagram: Ornithine Side-Chain Acylation

Caption: General scheme for the acylation of the ornithine delta-amine.

Experimental Protocol: On-Resin Acylation with an NHS Ester

Materials:

-

Resin-bound peptide with a selectively deprotected ornithine side chain

-

NHS ester of the desired carboxylic acid (e.g., biotin-NHS, fluorescein-NHS) (1.5-3 equivalents)

-

Diisopropylethylamine (DIPEA) (3-5 equivalents)

-

N,N-dimethylformamide (DMF)

Procedure:

-

Reagent Solution Preparation: Dissolve the NHS ester and DIPEA in DMF.

-

Coupling Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a colorimetric test (e.g., Kaiser test).

-

Washing: Filter the resin and wash extensively with DMF, DCM, and MeOH to remove excess reagents and byproducts.

-

Further Synthesis/Cleavage: The peptide can then be further elongated or subjected to global deprotection and cleavage from the resin.

Alkylation

Reductive amination is a common method for the alkylation of the ornithine side chain. The amine is reacted with an aldehyde or ketone to form a Schiff base, which is then reduced with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Lactamization: A Unique Feature of Ornithine

A distinctive chemical feature of ornithine is the propensity of its delta-amine to undergo intramolecular cyclization with a C-terminal activated carboxyl group to form a stable six-membered lactam ring.[13] This reaction can be used to create cyclic peptides with constrained conformations, which is often desirable in drug design to improve stability and receptor binding affinity. This intramolecular reaction is significantly more favorable for ornithine than the corresponding seven-membered ring formation for lysine.[4]

Diagram: Ornithine-Mediated Peptide Cyclization

Caption: Ornithine side-chain to C-terminus cyclization to form a lactam-bridged peptide.

Advanced and Enzymatic Modification Strategies

While orthogonal protection and standard bioconjugation chemistries are the workhorses of ornithine modification, emerging techniques offer new possibilities.

Enzymatic Modifications

Nature employs a variety of enzymes to modify ornithine with exquisite selectivity. For instance, ornithine delta-aminotransferase catalyzes the transfer of the delta-amino group, while ornithine decarboxylase removes the alpha-carboxyl group.[14][15] In the biosynthesis of certain siderophores, the ornithine side chain is hydroxylated by monooxygenases and subsequently acetylated.[15][16] While harnessing these enzymes for in vitro bioconjugation is still a developing field, they offer a glimpse into the potential for highly specific, enzyme-driven modifications.

Transition Metal-Catalyzed Modifications

The field of transition metal-catalyzed C-H activation and functionalization is rapidly evolving and holds promise for novel amino acid modifications.[17][18] While specific protocols for the direct, metal-catalyzed functionalization of the ornithine side chain's C-H bonds are not yet widely established, this area of research could potentially enable the introduction of non-traditional functional groups that are inaccessible through conventional nucleophilic addition reactions.

Conclusion and Future Outlook

Site-selective modification of ornithine is a powerful strategy in the arsenal of peptide and protein chemists. The foundation of this approach lies in the judicious use of orthogonal protecting groups during solid-phase synthesis, which allows for the precise unmasking of the delta-amine for subsequent functionalization. Acylation, alkylation, and the unique lactamization reaction of ornithine provide robust avenues for creating a diverse range of modified biomolecules. As our understanding of enzymatic catalysis and transition metal chemistry deepens, we can expect the development of even more sophisticated and selective reagents for ornithine modification, further expanding the possibilities for creating novel bioconjugates for therapeutic and research applications.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Al-Gharabli, S., et al. (2015).

- Góngora-Benítez, M., et al. (2013). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Angewandte Chemie.

- Jackson, L. K., et al. (2003). Ornithine decarboxylase promotes catalysis by binding the carboxylate in a buried pocket containing phenylalanine 397. Biochemistry.

- Limsirichai, S., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.

- McCoy, J., et al. (2020). Revisiting the Roles of Catalytic Residues in Human Ornithine Transcarbamylase. Biochemistry.

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Pohlmann, V., & Marahiel, M. A. (2008). Delta-amino group hydroxylation of L-ornithine during coelichelin biosynthesis. Organic & Biomolecular Chemistry.

- Rombouts, F. J. R., et al. (2021). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology.

- Schiefer, A., et al. (2011). Consecutive enzymatic modification of ornithine generates the hydroxamate moieties of the siderophore erythrochelin. Biochemistry.

- Spring, D. R., et al. (2021). Photocatalytic decarboxylation of free carboxylic acids and their functionalization.

-

Merck Millipore. (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Retrieved from [Link]

- Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews.

- Chen, Y., et al. (2019). Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. Journal of the American Chemical Society.

- He, C. C., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry.

- Fasan, R. (2021). Engineered and artificial metalloenzymes for selective C-H functionalization. Current Opinion in Green and Sustainable Chemistry.

- Gardinier, K. M., et al. (2022). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry.

- Spruijt, E., et al. (2013). pH dependence of the assembly mechanism and properties of poly(L-lysine) and poly(L-glutamic acid) complexes.

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

- Seiler, N., et al. (1982). Decarboxylation of alpha-difluoromethylornithine by ornithine decarboxylase. FEBS Letters.

-

AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

- Chen, J.-R., et al. (2018). Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds.

- Wang, Y., et al. (2019). Triazolylphenylglyoxal Reagents: Arginine-Directed Bioconjugation. Journal of the American Chemical Society.

- Kuyama, H., et al. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods.

- Synlett. (2020). Site-Selective Late-Stage Modification of Arginine Residues in Peptides. Thieme.

- Lowe, N. J., & DeQuoy, P. R. (1980). Dietary modification of UV-induced epidermal ornithine decarboxylase.

-

Paolillo, J. (2022, April 26). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization [Video]. YouTube. [Link]

- Kim, H., et al. (2012). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron Letters.

- Minocha, S. C., et al. (2016). Glutamate, Ornithine, Arginine, Proline, and Polyamine Metabolic Interactions: The Pathway Is Regulated at the Post-Transcriptional Level. Frontiers in Plant Science.

- Ostresh, J. M., et al. (1994). Preparation of head-to-tail cyclic peptides via side-chain attachment: implications for library synthesis. Biopolymers.

- Chen, D. Y.-K., et al. (2011). Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds.

- Wawrzyńczak, A., et al. (2021). A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies.

- Jämbeck, J. P. M., & Lyubartsev, A. P. (2012). pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation.

- Uslu, B., et al. (2022). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Polymers.

- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research.

- Romero, I., & Boto, A. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers.

- Bupp, C. P., et al. (2021). Repurposing eflornithine to treat a patient with a rare ODC1 gain-of-function variant disease. eLife.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ornithine decarboxylase promotes catalysis by binding the carboxylate in a buried pocket containing phenylalanine 397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Delta-amino group hydroxylation of L-ornithine during coelichelin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Literature reviews on Aloc/Fmoc orthogonal peptide strategies

The Aloc/Fmoc Orthogonal Nexus: A Technical Guide to Selective Deprotection in SPPS

Part 1: Executive Summary & Strategic Rationale

In the landscape of Solid-Phase Peptide Synthesis (SPPS), "orthogonality" is the operational leverage that transforms simple linear chains into complex biological tools. While the standard Fmoc/tBu strategy suffices for linear sequences, the introduction of the Allyloxycarbonyl (Aloc) group creates a third dimension of selectivity.

This guide addresses the technical execution of Aloc/Fmoc orthogonality. Unlike acid-labile (Boc/tBu) or base-labile (Fmoc) groups, Aloc is cleaved via palladium-catalyzed allyl transfer under neutral conditions. This unique mechanism allows researchers to expose specific reactive sites (typically Lysine

Part 2: Mechanistic Foundations

To master the protocol, one must understand the underlying causality. The Aloc removal is not a simple hydrolysis; it is a catalytic cycle driven by a transition metal complex.

The Palladium Catalytic Cycle

The deprotection relies on a Pd(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

-

Oxidative Addition: The Pd(0) complex coordinates with the allyl carbamate, cleaving the C-O bond to form a cationic

-allyl palladium complex and a carbamate anion. -

Decarboxylation: The carbamate anion spontaneously decarboxylates, releasing CO

and generating a free amine anion (which is immediately protonated). -

Nucleophilic Capture (The Scavenger's Role): This is the rate-determining step for purity. The

-allyl complex must be intercepted by a nucleophilic scavenger. Without a scavenger, the allyl cation can re-attach to the amine (back-alkylation), forming an irreversible N-allyl byproduct.

Visualization: The Pd(0) Deprotection Cycle

Figure 1: The Palladium(0)-catalyzed deprotection cycle of the Aloc group.[1][3][4] Note the critical role of the scavenger in regenerating the catalyst and preventing side reactions.

Part 3: Critical Reagents & Scavenger Selection

The choice of scavenger dictates the reaction's efficiency and the cleanliness of the product.

| Scavenger | Type | Equivalents | Pros | Cons |

| Phenylsilane (PhSiH | Hydride Donor (Hard Nucleophile) | 20–24 eq | Highly effective; prevents allylamine formation; compatible with most resins. | Reagent cost; silane byproducts can be sticky. |

| Borane Dimethylamine (Me | Reducing Agent | 10–40 eq | Quantitative removal; very fast kinetics; "clean" byproduct profile. | Reactivity with certain sensitive side chains (rare). |

| Dimedone | Carbon Nucleophile (Soft) | 5–10 eq | Traditional; mild. | Slower kinetics; prone to incomplete scavenging in steric bulk. |

| Morpholine | Amine Nucleophile | Excess | Cheap. | Not Recommended. Can lead to allyl-morpholine adducts and incomplete reaction. |

Expert Insight: For high-value synthesis (e.g., cyclic peptides), favor Phenylsilane or Borane Dimethylamine . They drive the reaction to completion by irreversibly trapping the allyl cation.

Part 4: Validated Experimental Protocols

These protocols are designed for synthesis on 2-Chlorotrityl or Rink Amide resins.[4]

Preparation (The "Freshness" Rule)

-

Pd(PPh

) -

Solvent: Degassed Dichloromethane (DCM) is preferred. While strict inert atmosphere (Argon) is ideal, rapid execution in a sealed vessel is often sufficient for manual synthesis.

Manual Aloc Deprotection Protocol

Reagents:

-

Catalyst: Pd(PPh

) -

Scavenger: Phenylsilane (24 eq).

-

Solvent: Dry DCM.[1]

Workflow:

-

Swell Resin: Wash resin with DCM (3 x 1 min) to swell the matrix.

-

Cocktail Prep: In a small vial, dissolve Pd(PPh

) -

Reaction: Add the cocktail to the resin.

-

Agitation: Shake gently for 20 minutes . Avoid vigorous vortexing which can grind the resin.

-

Protection from Light: Wrap the vessel in aluminum foil (Pd catalysts are light-sensitive).

-

-

Repeat: Drain and repeat Step 2-3 with a fresh cocktail for another 20 minutes .

-

The "Black Box" Wash (Crucial):

-

Wash with DCM (3x).

-

Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min). Why? The DDC chelates residual Palladium, which appears as a yellow/brown stain. If not removed, Pd will poison subsequent reactions and contaminate the final peptide.

-

Wash with DMF (5x) to remove the chelator.

Automated/Microwave Protocol (e.g., CEM Liberty Blue)

-

Temp/Time: 38°C for 5 minutes (Microwave assisted).

-

Reagents: 0.1 eq Pd(PPh

) -

Note: Microwave heating accelerates the reaction significantly, reducing the need for double coupling in many cases, but the Pd removal wash remains mandatory.

Part 5: Strategic Application – Orthogonal Cyclization

The most common use case for Aloc is "Head-to-Side-Chain" cyclization.

Workflow Visualization

Figure 2: The workflow for Head-to-Side-Chain cyclization. The Aloc group protects the Lysine side chain during chain assembly, then is selectively removed to allow intramolecular amide bond formation.

Part 6: Troubleshooting & Emerging Technologies

Common Failure Modes

-

Incomplete Deprotection: Often due to "dead" catalyst. Solution: Check Pd color. If black/orange, discard. Increase reaction time or temperature (38°C).

-

Incomplete Cyclization: Steric hindrance.[7] Solution: Use lower loading resin (0.2–0.3 mmol/g) to prevent pseudo-dilution effects.

-

Pd Contamination: Final peptide has a yellow tint or poor solubility. Solution: Increase DDC washes or use a thiol-based scavenger resin post-cleavage.

Emerging Tech: Metal-Free Deprotection

Recent advances (e.g., Org. Lett. 2020) utilize Iodine (I

-

Mechanism: I

induces iodocyclization of the allyl group. -

Benefit: Eliminates heavy metal contamination risks, crucial for GMP synthesis.

-

Protocol: 2 eq I

, 50 min reaction, followed by Ascorbic Acid quench.

References

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. ResearchGate.

-

Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal. Organic Letters.

-

An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Journal of Organic Chemistry.

-

Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. Tetrahedron Letters.

-

Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage Blog.

Sources

Methodological & Application

Mastering Peptide Complexity: A Guide to Fmoc-Based Side Chain Anchoring of Ornithine

Abstract

Ornithine, a non-proteinogenic amino acid, is a critical building block in the synthesis of complex peptides, including cyclic peptides, peptidomimetics, and various bioactive conjugates. Its δ-amino group offers a unique point for molecular modification, branching, or cyclization. In the context of 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the successful incorporation and manipulation of ornithine hinges on a robust and versatile side-chain protection strategy. This application note provides a comprehensive overview of the primary Fmoc-based side-chain anchoring strategies for ornithine, detailing the underlying chemical principles, field-proven protocols, and strategic applications for each approach. We will delve into the use of the Boc, Mtt, and ivDde protecting groups, offering researchers, scientists, and drug development professionals the technical insights necessary to navigate the synthesis of ornithine-containing peptides with precision and confidence.

Introduction: The Strategic Importance of Ornithine in Peptide Synthesis

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, prized for its mild deprotection conditions which preserve the integrity of sensitive peptide sequences.[] Within this framework, the trifunctional nature of amino acids like ornithine presents both an opportunity and a challenge. The δ-amino group of ornithine, if left unprotected, would lead to unwanted side reactions and peptide branching during chain elongation. Consequently, the selection of an appropriate orthogonal protecting group for this side chain is paramount to a successful synthesis.

An orthogonal protecting group is one that can be selectively removed under conditions that do not affect the temporary Nα-Fmoc group (cleaved by a base, typically piperidine) or the protecting groups on other amino acid side chains, which are typically removed during the final acidolytic cleavage from the resin.[2][3] This orthogonality is the key to unlocking the synthetic potential of ornithine, enabling site-specific modifications such as:

-

On-resin cyclization: Formation of lactam bridges between the ornithine side chain and a C-terminal carboxyl group or the side chain of an acidic amino acid.[4][5]

-

Branched peptide synthesis: Building a second peptide chain from the ornithine side chain.

-

Conjugation: Attachment of labels, lipids, or other molecules to the peptide scaffold.[6]

This guide will explore the three most prevalent and reliable side-chain protection strategies for Fmoc-Ornithine: the acid-labile Boc group, the highly acid-sensitive Mtt group, and the hydrazine-labile ivDde group.

The Workhorse Strategy: Fmoc-Orn(Boc)-OH

The tert-butyloxycarbonyl (Boc) group is the most common and straightforward protecting group for the ornithine side chain in Fmoc-SPPS.[7] Its popularity stems from its stability to the piperidine solutions used for Nα-Fmoc deprotection, and its convenient removal during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.[7][8]

Causality of Choice: The Boc group is ideal for linear peptides where the ornithine side chain simply needs to be masked throughout the synthesis. It offers a cost-effective and reliable option when no specific on-resin side-chain manipulation is required. The cleavage of the Boc group generates a tert-butyl cation, which can potentially alkylate sensitive residues like Tryptophan and Tyrosine. Therefore, the inclusion of scavengers in the final cleavage cocktail is crucial.[7]

Applications of Fmoc-Orn(Boc)-OH

-

Synthesis of linear peptides containing ornithine.

-

Preparation of cyclic peptides where cyclization is performed post-cleavage in solution.[9][10]

-

Use as a precursor for the synthesis of arginine derivatives.[9][10]

Experimental Protocol: Standard Incorporation of Fmoc-Orn(Boc)-OH

This protocol describes the standard coupling of Fmoc-Orn(Boc)-OH during a manual Fmoc-SPPS workflow.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-Orn(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes.

-

Washing: Wash the resin alternately with DMF (3x) and DCM (3x).

-

Coupling:

-

In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (3 eq.), OxymaPure® (3 eq.) in DMF.

-

Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8) for 10 minutes.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Proceed to the next deprotection and coupling cycle.

The Mild Cleavage Strategy: Fmoc-Orn(Mtt)-OH

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group. This extreme sensitivity to acid allows for its selective removal on-resin using a very dilute solution of TFA in DCM, leaving the Boc and other acid-labile side-chain protecting groups intact.[11]

Causality of Choice: The Mtt group is the protector of choice when on-resin modification of the ornithine side chain is desired. The ability to deprotect the δ-amino group while the peptide remains anchored to the solid support and fully protected opens up a vast array of synthetic possibilities, most notably on-resin cyclization to form lactam bridges. The released Mtt cation must be scavenged to prevent side reactions. Triisopropylsilane (TIS) is a common scavenger for this purpose.

Applications of Fmoc-Orn(Mtt)-OH

-

On-resin synthesis of head-to-side-chain or side-chain-to-side-chain cyclic peptides.

-

Synthesis of branched peptides by growing a second peptide chain from the ornithine side chain.

-

Site-specific attachment of reporter molecules (dyes, biotin) or other functionalities to the ornithine side chain.

Experimental Protocol: Selective On-Resin Deprotection of Mtt Group

Materials:

-

Peptide-resin containing an Orn(Mtt) residue

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Mtt Cleavage:

-

Prepare a cleavage cocktail of 1-2% TFA and 2-5% TIS in DCM.

-

Treat the resin with the cleavage cocktail for 2 minutes. Repeat this step 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate.

-

-

Washing: Wash the resin thoroughly with DCM (5x).

-

Neutralization: Wash the resin with a 5% DIPEA solution in DMF (2x, 2 min each) to neutralize the protonated δ-amino group.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

The resin is now ready for subsequent on-resin modification (e.g., cyclization, coupling of another molecule).

The Orthogonal Hydrazine-Labile Strategy: Fmoc-Orn(ivDde)-OH

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group offers a truly orthogonal protection scheme. It is stable to both the basic conditions of Fmoc removal and the acidic conditions used for Mtt or final peptide cleavage. The ivDde group is selectively removed by treatment with a dilute solution of hydrazine in DMF.[12]

Causality of Choice: The ivDde group is employed when acid-labile conditions for side-chain deprotection are not tolerated by other residues in the peptide sequence. The use of hydrazine provides a distinct chemical handle for deprotection that does not interfere with other protecting groups. The sterically hindered ivDde is preferred over the original Dde group as it shows greater stability towards piperidine and is less prone to migration.[12] It is critical to note that hydrazine will also cleave the Nα-Fmoc group, so the N-terminus of the peptide should be protected with a Boc group prior to ivDde removal.[12]

Applications of Fmoc-Orn(ivDde)-OH

-

Synthesis of complex peptides where multiple orthogonal protecting groups are required.

-

On-resin cyclization or modification in peptides containing acid-sensitive moieties.

-

Site-specific labeling when Mtt deprotection conditions are not suitable.[13]

Experimental Protocol: Selective On-Resin Deprotection of ivDde Group

Materials:

-

N-terminally Boc-protected peptide-resin containing an Orn(ivDde) residue

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

N-terminal Boc Protection (if not already present):

-

Perform a final Fmoc deprotection.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Treat the resin with a solution of Boc-anhydride (5 eq.) and DIPEA (5 eq.) in DMF for 1 hour.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

ivDde Cleavage:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Treat the resin with the hydrazine solution for 3 minutes. Drain and repeat this step 2-3 more times.[12]

-

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

-

The resin is now ready for subsequent on-resin modification.

Summary and Strategy Selection

The choice of side-chain protection for ornithine is a critical decision in the design of a peptide synthesis strategy. This choice is dictated by the desired final structure and the required on-resin manipulations.

| Protecting Group | Fmoc-Orn(Boc)-OH | Fmoc-Orn(Mtt)-OH | Fmoc-Orn(ivDde)-OH |

| Cleavage Reagent | TFA (during final cleavage) | 1-2% TFA in DCM | 2% Hydrazine in DMF |

| Orthogonality | Stable to piperidine | Stable to piperidine | Stable to piperidine and TFA |

| Primary Use Case | Linear peptides | On-resin cyclization/modification | Orthogonal modification in complex peptides |

| Key Consideration | Scavengers needed in final cleavage | Scavengers (e.g., TIS) needed for Mtt removal | N-terminus must be Boc-protected before hydrazine treatment |

Visualizing the Workflows

General Fmoc-SPPS Cycle

Caption: Workflow for on-resin cyclization using Mtt protection.

Conclusion

The strategic selection of a side-chain protecting group for ornithine is a powerful tool in the arsenal of the peptide chemist. By understanding the distinct properties and cleavage conditions of the Boc, Mtt, and ivDde groups, researchers can confidently design and execute the synthesis of a wide range of complex and novel ornithine-containing peptides. The protocols and strategic considerations outlined in this application note provide a robust framework for leveraging the unique synthetic utility of ornithine in drug discovery and development.

References

- Minimal Protection Strategies for SPPS. (n.d.). DriveHQ.

- Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-768. Retrieved February 4, 2026, from [Link]

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.

-

Peterse, E., et al. (2019). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. Scholarly Publications Leiden University. Retrieved February 4, 2026, from [Link]

-

Fmoc-Asn(Mtt)-OH. (n.d.). Aapptec Peptides. Retrieved February 4, 2026, from [Link]

-

Fmoc-Orn(Alloc). (n.d.). Bapeks. Retrieved February 4, 2026, from [Link]

-

Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Fmoc-Orn(Boc)-OH. (n.d.). Aapptec Peptides. Retrieved February 4, 2026, from [Link]

-

Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. (2019, June 10). PMC - NIH. Retrieved February 4, 2026, from [Link]

-

Novabiochem®. (n.d.). Merck Millipore. Retrieved February 4, 2026, from [Link]

-

Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. (n.d.). Aapptec Peptides. Retrieved February 4, 2026, from [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). ACS Omega. Retrieved February 4, 2026, from [Link]

-

Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. (n.d.). SciSpace. Retrieved February 4, 2026, from [Link]

-

Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. (2020, February 13). PMC - NIH. Retrieved February 4, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

-

Synthesis of Side-Chain Modified Polypeptides. (2015, July 6). Chemical Reviews - ACS Publications. Retrieved February 4, 2026, from [Link]

-

Fmoc-Orn(Dde)-OH. (n.d.). Aapptec Peptides. Retrieved February 4, 2026, from [Link]

-

Greening the synthesis of peptide therapeutics: an industrial perspective. (2020, November 24). RSC Publishing. Retrieved February 4, 2026, from [Link]

-

Synthesis of cyclic peptides through hydroxyl side-chain anchoring. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PubMed. Retrieved February 4, 2026, from [Link]

-

Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 4, 2026, from [Link]

-

Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (n.d.). Taylor & Francis Online. Retrieved February 4, 2026, from [Link]

Sources

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. drivehq.com [drivehq.com]

- 9. The uses of Fmoc-Orn(Boc)-OH_Chemicalbook [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. peptide.com [peptide.com]

- 13. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]

Incorporating Aloc-L-Orn(Fmoc)-OH into Boc SPPS protocols

Abstract & Strategic Rationale

The integration of Aloc-L-Orn(Fmoc)-OH (Allyloxycarbonyl-

-

Acid-Labile (Boc/Benzyl): The growing peptide backbone and standard side chains (removed by TFA and HF, respectively).

-

Base-Labile (Fmoc): The ornithine

-amine side chain (removed by Piperidine). -

Metal-Labile (Aloc): The ornithine

-amine N-terminus (removed by Pd(0)).

Why this specific derivative? Unlike standard building blocks, Aloc-L-Orn(Fmoc)-OH acts as a "Switch-Point" . Upon coupling to a Boc-peptide-resin, it halts the standard acid-labile elongation cycle. The N-terminus (Aloc) becomes immune to TFA, while the side chain (Fmoc) remains immune to both TFA and HF (mostly). This allows the chemist to selectively functionalize the N-terminus (via Palladium) or the Side-Chain (via Piperidine) on-resin without disturbing the rest of the peptide, before final HF cleavage.

Chemical Orthogonality Matrix

To ensure the integrity of the synthesis, one must understand the stability profile of the protecting groups involved.

| Protecting Group | Lability (Removal Condition) | Stability (Resistant To) | Role in Protocol |

| Boc ( | Acid (50% TFA/DCM) | Base, Pd(0), Reduction | Standard Backbone Elongation |

| Benzyl/Z (Side chains) | Strong Acid (HF / TFMSA) | TFA, Base, Pd(0) | Permanent Side-Chain Protection |

| Aloc (Orn | Pd(0) (Pd(PPh | TFA, HF, Piperidine | N-Terminal Orthogonal Cap |

| Fmoc (Orn | Base (20% Piperidine) | TFA, HF*, Pd(0) | Side-Chain Branching Point |

*Note: While Fmoc is generally stable to HF, it is recommended to manipulate the Fmoc group (remove or derivatize) prior to HF cleavage to avoid potential side reactions or solubility issues during workup.

Visualizing the Logic

The following diagram illustrates the decision pathways available once Aloc-L-Orn(Fmoc)-OH is coupled to the resin.

Caption: Workflow logic for selective deprotection of Aloc (N-term) or Fmoc (Side-chain) post-coupling.

Detailed Experimental Protocols

Materials Required

-

Resin: MBHA or PAM resin (Polystyrene-divinylbenzene matrix).

-

Amino Acid: Aloc-L-Orn(Fmoc)-OH (Custom or high-purity commercial grade).

-

Coupling Reagents: HBTU/DIEA or DIC/HOBt.

-

Aloc Deprotection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Solvents: DCM (Degassed), DMF, MeOH.

Protocol A: Coupling Aloc-L-Orn(Fmoc)-OH

Context: This step occurs after the TFA deprotection of the previous Boc-amino acid.

-

Neutralization: Wash the TFA-treated resin with 10% DIEA in DCM (2 x 1 min) to neutralize the amine salt. Wash with DCM (3x) and DMF (3x).

-

Activation: Dissolve Aloc-L-Orn(Fmoc)-OH (3.0 eq) and HBTU (2.9 eq) in minimal DMF. Add DIEA (6.0 eq).

-

Note: Pre-activation time should not exceed 2 minutes to prevent racemization.

-

-

Coupling: Add the activated solution to the resin. Agitate at Room Temperature (RT) for 60–90 minutes.

-

Monitoring: Perform a Kaiser Test. The resin should be colorless (negative), indicating complete coupling.

-

Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine in DCM to cap any unreacted amines.

Protocol B: Selective Aloc Removal (N-Terminal Exposure)

Context: Use this if you wish to extend the peptide backbone or attach a label to the N-terminus while keeping the side chain protected.

-

Preparation: Ensure all solvents are degassed with Nitrogen/Argon. Pd(0) is oxygen-sensitive.[5]

-

Catalyst Solution: Dissolve Pd(PPh

)-

Why Phenylsilane? It acts as a hydride donor and scavenger for the allyl carbocation, preventing re-attachment to the amine.

-

-

Reaction: Add the solution to the resin (protected from light). Agitate gently under Nitrogen for 30 minutes.

-

Repeat: Drain and repeat Step 3 with fresh catalyst solution for another 30 minutes.

-

Washing (Critical):

-

DCM (3x)

-

0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (2 x 5 min) – This chelates and removes residual Palladium.

-

DMF (3x)

-

DCM (3x)

-

-

Result: The N-terminal amine is now free. The Fmoc side chain and Boc/Benzyl groups remain intact.

Protocol C: Selective Fmoc Removal (Side-Chain Exposure)

Context: Use this if you wish to branch off the side chain or cyclize.

-

Solvent Switch: Wash resin with DMF (3x) to remove any traces of DCM (which can react with Piperidine).

-

Deprotection: Treat resin with 20% Piperidine in DMF (v/v).[4]

-

Cycle 1: 5 minutes (Drain).

-

Cycle 2: 15 minutes (Drain).

-

-

Washing: Wash extensively with DMF (5x) and DCM (3x).

-

Result: The Ornithine

-amine is free. The Aloc N-terminus and Boc/Benzyl groups remain intact.

Protocol D: Final Cleavage (HF)

Context: Final step to release peptide from resin and remove acid-labile groups.[6]

-

Drying: Dry resin thoroughly under high vacuum over P

O -

Scavengers: Add p-Cresol (10% v/v) to the reaction vessel.

-

HF Treatment: Condense anhydrous HF into the vessel at -78°C. Warm to 0°C and stir for 60 minutes.

-

Extraction: Evaporate HF. Precipitate peptide in cold Diethyl Ether.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Aloc Removal | Oxidized Pd catalyst | Use fresh Pd(PPh |

| Grey/Black Resin | Residual Palladium | Increase washes with Sodium Diethyldithiocarbamate (DTC) or use a thiourea wash. |

| Fmoc Instability | Premature base exposure | Ensure no tertiary amines (DIEA) are left in the resin during storage; Fmoc is stable to DIEA but sensitive to secondary amines. |

| Low Yield after HF | Incomplete coupling of Orn | The bulky Fmoc/Aloc groups can hinder coupling. Use double coupling or HATU at 50°C. |

References

-

Kates, S. A., et al. (1993).[7] "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry.

-

Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium pi-Allyl Methodology." Tetrahedron.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][][7][8][9][10] Chemical Reviews.

-

Gomez-Martinez, P., et al. (1999). "N-Alloc-N'-Fmoc-diaminopropionic acid: A valuable tool for the synthesis of peptides containing an internal amide bond." Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. rsc.org [rsc.org]

- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

Application Notes and Protocols for the Selective N-Terminal Deprotection of Ornithine Derivatives

Introduction: The Strategic Imperative of Orthogonal Protection in Ornithine Chemistry

Ornithine, a non-proteinogenic amino acid, is a cornerstone in the design of complex peptides, peptidomimetics, and various therapeutic agents. Its unique structure, featuring both α- and δ-amino groups, offers a versatile scaffold for chemical modification. However, this dual functionality necessitates a sophisticated and robust protection strategy to achieve regioselective reactions. The concept of orthogonal protection is paramount, allowing for the selective deprotection of one amino group in the presence of others that remain shielded.[] This guide provides an in-depth exploration of the selective N-terminal deprotection of ornithine derivatives, focusing on the three most widely employed amine protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).

These protecting groups are distinguished by their lability under distinct chemical conditions, forming the basis of orthogonal synthesis.[2] Cbz is typically removed by catalytic hydrogenolysis, Boc is labile to acid, and Fmoc is removed under basic conditions.[][2] This differential stability is the key to designing complex synthetic routes for ornithine-containing molecules.

This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations. A thorough understanding of these mechanisms is critical for troubleshooting and optimizing synthetic strategies.

Comparative Overview of N-Terminal Protecting Groups for Ornithine